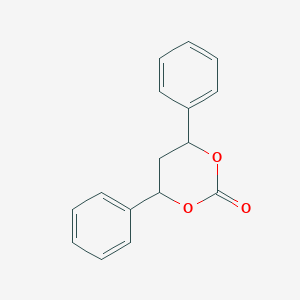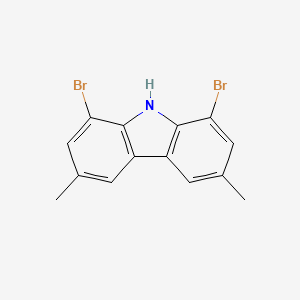
1,8-Dibromo-3,6-dimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromo-3,6-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H11Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the bromination of 3,6-dimethyl-9H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination at the desired positions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1,8-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atoms and obtain the parent carbazole compound.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromo-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of conducting polymers and nanomaterials with unique optoelectronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Wirkmechanismus
The mechanism of action of 1,8-dibromo-3,6-dimethyl-9H-carbazole depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and form extended conjugated systems is crucial for its optoelectronic properties. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, determine its bioactivity. The presence of bromine atoms and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, which can affect its chemical reactivity and physical properties.
1,8-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, leading to differences in steric hindrance and electronic effects.
3,6-Dimethyl-9H-carbazole:
These comparisons highlight the unique features of this compound, such as the presence of both bromine atoms and methyl groups, which contribute to its distinct chemical behavior and versatility in various applications.
Eigenschaften
CAS-Nummer |
549494-70-4 |
|---|---|
Molekularformel |
C14H11Br2N |
Molekulargewicht |
353.05 g/mol |
IUPAC-Name |
1,8-dibromo-3,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |
InChI-Schlüssel |
CZVJRHMKDPDECE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


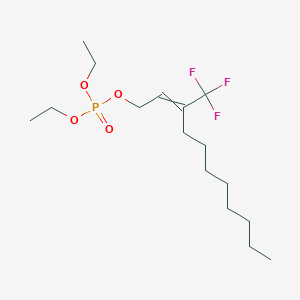
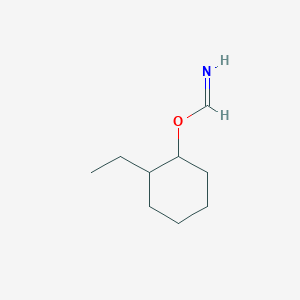
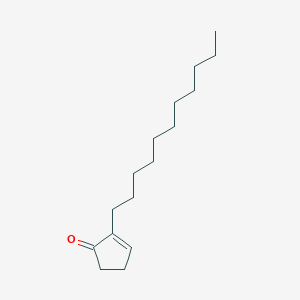
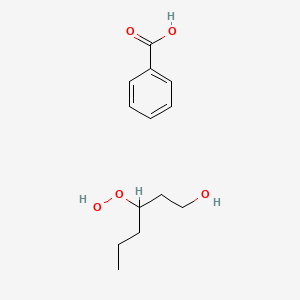
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
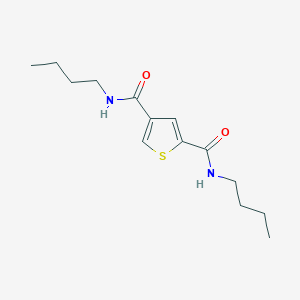
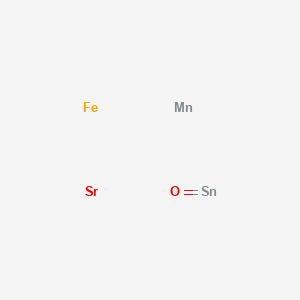
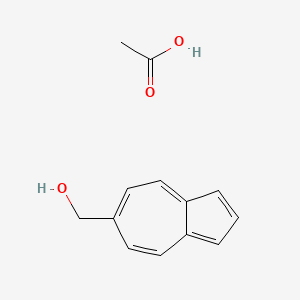
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
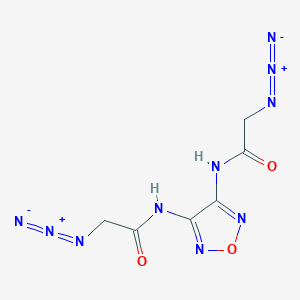

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
